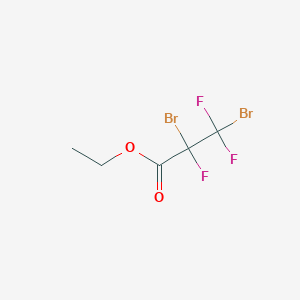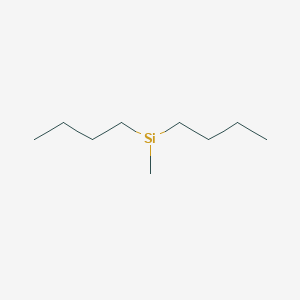
Dibutyl-methyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIBUTYL(METHYL)SILANE is an organosilicon compound that features a silicon atom bonded to two butyl groups and one methyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are used in various applications, including surface modification, polymer synthesis, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
DIBUTYL(METHYL)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically uses a platinum catalyst to facilitate the addition of butyl and methyl groups to the silicon atom .
Industrial Production Methods
Industrial production of DIBUTYL(METHYL)SILANE often involves the reaction of dichlorosilane with butyl and methyl Grignard reagents. This method allows for the efficient production of the compound with high purity. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
化学反応の分析
Types of Reactions
DIBUTYL(METHYL)SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The butyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding silanes with reduced functional groups.
Substitution: Halogenated silanes or other substituted silanes.
科学的研究の応用
DIBUTYL(METHYL)SILANE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of DIBUTYL(METHYL)SILANE involves its ability to form stable bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other elements, facilitating the formation of stable compounds. This interaction is crucial in applications such as surface modification and polymer synthesis .
類似化合物との比較
Similar Compounds
DIBUTYL(DIMETHYL)SILANE: Similar structure but with an additional methyl group.
TRIBUTYL(METHYL)SILANE: Contains three butyl groups instead of two.
DIBUTYL(ETHYL)SILANE: Features an ethyl group instead of a methyl group.
Uniqueness
DIBUTYL(METHYL)SILANE is unique due to its specific combination of butyl and methyl groups, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of hybrid organic-inorganic materials .
特性
分子式 |
C9H21Si |
|---|---|
分子量 |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3 |
InChIキー |
QXVXKJMHIFAYBZ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


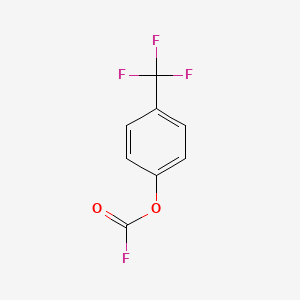
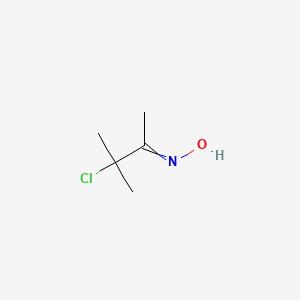
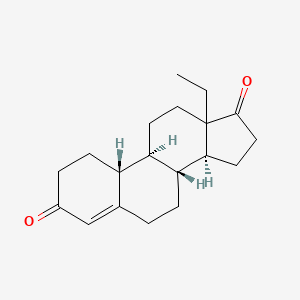
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
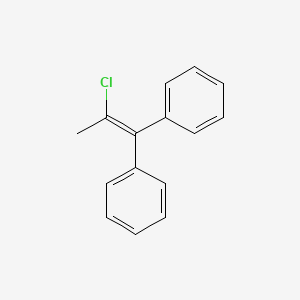
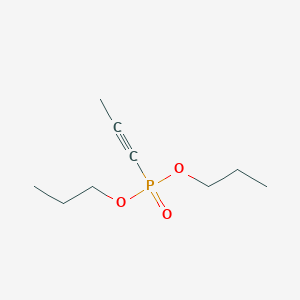
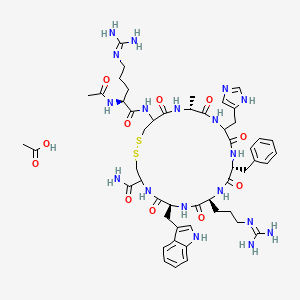
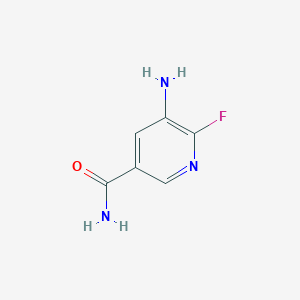
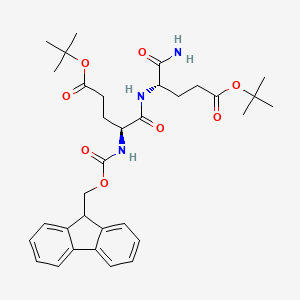
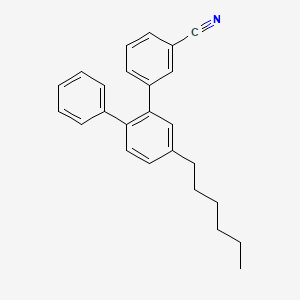
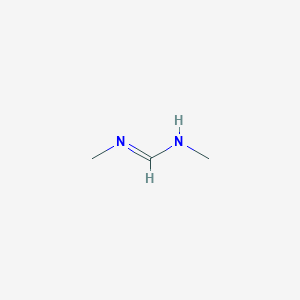
![(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid](/img/structure/B14752895.png)
